molecular formula C10H19Br B13171272 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane

1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane

Cat. No.: B13171272
M. Wt: 219.16 g/mol
InChI Key: JFEDLDLMEAPTPL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 3-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane typically involves the reaction of a suitable cyclopropane precursor with brominating agents. One common method is the bromination of 1-(3-methylpentan-2-yl)cyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane
  • 1-(Iodomethyl)-1-(3-methylpentan-2-yl)cyclopropane
  • 1-(Hydroxymethyl)-1-(3-methylpentan-2-yl)cyclopropane

Uniqueness

1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution and elimination reactions compared to its chloro- and iodo- counterparts. The specific steric and electronic effects of the 3-methylpentan-2-yl group also contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C10H19Br/c1-4-8(2)9(3)10(7-11)5-6-10/h8-9H,4-7H2,1-3H3

InChI Key

JFEDLDLMEAPTPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C1(CC1)CBr

Origin of Product

United States

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